
2-Octanone, 6-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octanone, 6-hydroxy- is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group attached to the sixth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Octanone, 6-hydroxy- can be synthesized through several methods. One common approach involves the oxidation of 6-hydroxy-2-octanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) under controlled conditions to yield the desired ketone.
Industrial Production Methods
In an industrial setting, the production of 2-Octanone, 6-hydroxy- may involve the catalytic oxidation of 6-hydroxy-2-octanol using metal catalysts such as palladium or platinum. The reaction is carried out in a reactor under elevated temperatures and pressures to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Octanone, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Octanoic acid
Reduction: 6-Hydroxy-2-octanol
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
2-Octanone, 6-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Octanone, 6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate enzyme activity, protein function, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Octanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Hydroxy-2-octanol: Contains an additional hydroxyl group, making it more hydrophilic and reactive in oxidation reactions.
2-Heptanone, 6-hydroxy-: Similar structure but with one less carbon atom, affecting its physical and chemical properties.
Uniqueness
2-Octanone, 6-hydroxy- is unique due to the presence of both a ketone and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
66569-57-1 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
6-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-8(10)6-4-5-7(2)9/h8,10H,3-6H2,1-2H3 |
Clave InChI |
MNQCELSIBNJMDF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



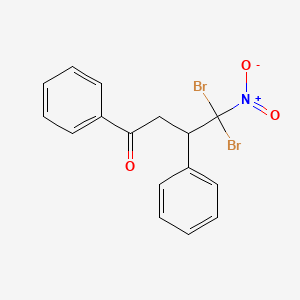
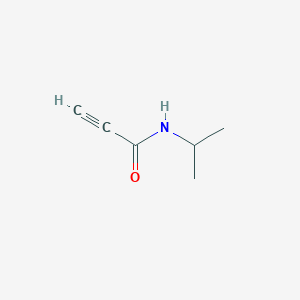
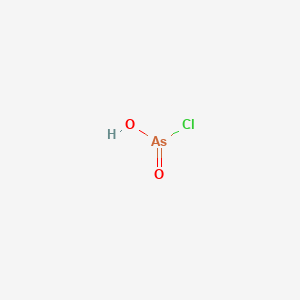


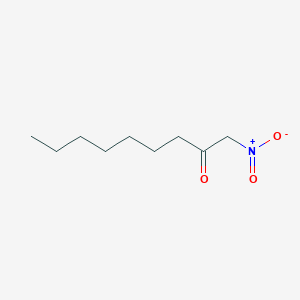
phosphane](/img/structure/B14480369.png)
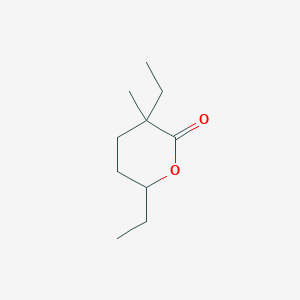
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
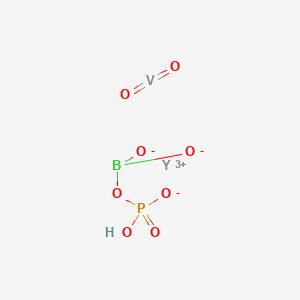
![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
